2,3-Dimethyl-N-(o-tolyl)aniline

Physicochemical property prediction Process chemistry Purification

Researchers optimizing Buchwald-Hartwig amination or developing N-aryl ligands frequently encounter divergent yields when substituting regioisomeric diarylamines-the steric environment at the aniline 2-position critically governs palladium insertion kinetics. 2,3-Dimethyl-N-(o-tolyl)aniline (CAS 1350252-69-5) eliminates this uncertainty with its rigorously defined bis-ortho-substitution pattern. • Vicinal 2,3-dimethyl groups enforce a predictable dihedral angle, enabling reproducible cross-coupling outcomes across catalyst screening campaigns • ≥95% purity with QC documentation (NMR, HPLC, GC) supports reliable SAR studies and ligand optimization • Low-melting solid (mp ~40-50°C) facilitates accurate weighing for parallel synthesis workflows

Molecular Formula C15H17N
Molecular Weight 211.30 g/mol
Cat. No. B12274904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-N-(o-tolyl)aniline
Molecular FormulaC15H17N
Molecular Weight211.30 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC2=CC=CC=C2C)C
InChIInChI=1S/C15H17N/c1-11-8-6-10-15(13(11)3)16-14-9-5-4-7-12(14)2/h4-10,16H,1-3H3
InChIKeyPZOGNAYSGQHCPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethyl-N-(o-tolyl)aniline: Product Overview


2,3-Dimethyl-N-(o-tolyl)aniline is a secondary diarylamine characterized by a 2,3-dimethyl-substituted aniline core N-linked to an ortho-tolyl group . With the molecular formula C₁₅H₁₇N and a molecular weight of 211.30 g/mol, it belongs to the class of sterically congested N-aryl anilines . The vicinal methyl groups on the aniline ring, combined with the ortho-substitution on the N-phenyl ring, create a distinct steric and electronic environment that differentiates it from its regioisomeric counterparts and influences its utility as a synthetic intermediate in medicinal chemistry and materials science .

Substitution Limitations of 2,3-Dimethyl-N-(o-tolyl)aniline


The position of methyl substituents on the aniline ring critically governs both the conformational preference and the electronic character of the diarylamine nitrogen. In 2,3-dimethyl-N-(o-tolyl)aniline, the adjacent methyl groups force a greater dihedral angle between the aniline ring and the nitrogen lone pair, reducing N-aryl conjugation relative to para- or meta-substituted isomers [1]. This altered geometry directly impacts reactivity in cross-coupling reactions, where the steric bulk at the 2-position can slow or prevent palladium insertion. Consequently, substituting this compound with its 2,4-, 2,5-, or 2,6-dimethyl positional isomers without experimental validation introduces risk of divergent reaction yields, altered catalyst compatibility, and unpredictable downstream product profiles .

Procurement Evidence: 2,3-Dimethyl-N-(o-tolyl)aniline


Physical State Comparison: 2,3- vs. 2,6-Isomer

Computationally predicted physicochemical properties can serve as a preliminary differentiator for procurement decisions when experimental data are scarce. For 2,6-Dimethyl-N-(o-tolyl)aniline (CAS 68014-57-3), a calculated boiling point of 319.366 °C at 760 mmHg and a density of 1.034 g/cm³ have been reported . In contrast, 2,3-Dimethyl-N-(o-tolyl)aniline is described as a crystalline solid with a melting point in the range of 40–50 °C, implying a fundamentally different physical state at ambient temperature that impacts handling, storage, and formulation . The absence of symmetric methyl groups in the 2,3-isomer disrupts crystal packing, resulting in a lower melting point relative to the 2,6-isomer, which typically exhibits higher symmetry.

Physicochemical property prediction Process chemistry Purification

Purity Grade Comparison

Vendor-specified purity is a critical procurement parameter. Multiple suppliers offer 2,3-Dimethyl-N-(o-tolyl)aniline at a standard purity of 95% . However, at least one supplier (乐研/Leyan) offers the compound at 98% purity, with batch-specific QC documentation including NMR, HPLC, and GC . This higher purity grade reduces the burden of in-house purification for subsequent synthetic steps and lowers the risk of side reactions caused by regioisomeric impurities. In contrast, the 2,4- and 2,5-regioisomers are commonly listed only at 95% purity, with fewer suppliers offering higher grades .

Quality control Procurement specification Synthetic intermediate

Steric Hindrance in Buchwald-Hartwig Amination

The synthesis of sterically congested diarylamines via Buchwald-Hartwig amination is highly sensitive to the steric environment of both coupling partners. For 2,3-Dimethyl-N-(o-tolyl)aniline, the presence of two ortho-methyl groups (one on the aniline ring at position 2, one on the o-tolyl ring) creates a bis-ortho-substituted N-aryl framework. Literature on related systems indicates that such bis-ortho-substitution can reduce coupling yields by 20–50% compared to mono-ortho-substituted analogs when using standard Pd/ligand systems [1]. Specifically, microwave-assisted conditions have been proposed as a plausible approach to overcome this steric barrier for the target compound . The 2,4- and 2,5-isomers, lacking the adjacent methyl group on the aniline ring, present a less hindered N–H environment and are expected to undergo coupling with higher baseline yields under identical conditions.

Cross-coupling Steric hindrance Reaction optimization

2,3-Dimethyl-N-(o-tolyl)aniline Applications


Sterically Shielded N-Aryl Ligand Synthesis

The bis-ortho-substitution pattern of 2,3-Dimethyl-N-(o-tolyl)aniline makes it a candidate precursor for N-aryl ligands where steric bulk around the metal center is desired to enhance catalytic selectivity. Its distinct steric profile, inferred from class-level reactivity data [1], may offer advantages over less hindered 2,4- or 2,5-isomers in reactions requiring kinetic stabilization of low-coordinate metal centers.

Late-Stage Functionalization in Medicinal Chemistry

The availability of 2,3-Dimethyl-N-(o-tolyl)aniline at 98% purity with documented QC (NMR, HPLC, GC) supports its use in medicinal chemistry programs where high-purity building blocks are essential for reliable structure-activity relationship (SAR) studies. The solid physical state (mp ~40–50 °C) facilitates accurate weighing for parallel synthesis workflows.

Hole-Transport Material Intermediate

Diarylamines are core structural motifs in hole-transport materials for organic electronics. The unique steric and electronic perturbation introduced by the vicinal 2,3-dimethyl substitution may modulate the HOMO energy level and charge mobility relative to regioisomeric analogs, making this compound a valuable diversity point for combinatorial materials discovery .

Regioisomeric Impurity Profiling Reference

When developing synthetic routes to any dimethyl-N-(o-tolyl)aniline isomer, the 2,3-isomer can serve as a well-characterized reference standard for identifying regioisomeric impurities by HPLC or GC. Its distinct retention time, supported by available QC chromatograms from vendors, enables accurate impurity tracking during process development .

Quote Request

Request a Quote for 2,3-Dimethyl-N-(o-tolyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.